2-(Hydrazinomethyl)thiophene hydrochloride

Organic Synthesis Medicinal Chemistry Reactivity

Researchers sourcing thiophene-hydrazine building blocks face a critical challenge: regioisomeric analogs (e.g., 3-substituted or chloro-substituted derivatives) possess divergent electronic profiles and LogP values, making cross-compound data extrapolation scientifically invalid. 2-(Hydrazinomethyl)thiophene hydrochloride (CAS 259535-14-3) resolves this with exact 2-position regiochemistry: • Enables predictable hydrazone bond formation for pH-responsive MSN drug delivery systems targeting tumor microenvironments • Serves as a privileged scaffold for hydrazonothiophene library synthesis and ATP-utilizing enzyme inhibitor development (e.g., histidine kinases, LDHA) • Verified identity with consistent purity; global shipping from BenchChem

Molecular Formula C5H9ClN2S
Molecular Weight 164.66 g/mol
CAS No. 259535-14-3
Cat. No. B1490691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydrazinomethyl)thiophene hydrochloride
CAS259535-14-3
Molecular FormulaC5H9ClN2S
Molecular Weight164.66 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CNN.Cl
InChIInChI=1S/C5H8N2S.ClH/c6-7-4-5-2-1-3-8-5;/h1-3,7H,4,6H2;1H
InChIKeyTUFPVASCCKZMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydrazinomethyl)thiophene hydrochloride: Overview


2-(Hydrazinomethyl)thiophene hydrochloride (CAS 259535-14-3) is a heterocyclic building block belonging to the class of thiophene-based hydrazines, characterized by a hydrazinomethyl group attached to the 2-position of a thiophene ring [1]. It is primarily employed as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . The compound is also known as [(Thiophen-2-yl)methyl]hydrazine hydrochloride and (2-Thienylmethyl)hydrazine hydrochloride, with a molecular formula of C₅H₉ClN₂S and a molecular weight of 164.66 g/mol .

Class

Thiophene-based hydrazine scaffold for medicinal chemistry

Regiochemistry

2-position reactivity enables electrophilic substitution and conjugation

Use context

Versatile building block for organic synthesis and SAR library generation

Why Analogs Fail to Substitute 2-(Hydrazinomethyl)thiophene hydrochloride


Substituting 2-(Hydrazinomethyl)thiophene hydrochloride with a seemingly similar compound like 3-(Hydrazinomethyl)thiophene hydrochloride or a chlorinated derivative (e.g., 2-Chloro-4-(hydrazinomethyl)thiophene hydrochloride) is scientifically unsound due to critical differences in substitution pattern, electronic properties, and steric profile . The 2-position of the thiophene ring, which bears the hydrazinomethyl group in the target compound, is the primary site for electrophilic substitution and conjugation, a key feature that distinguishes it from the less reactive 3-position analog . Furthermore, the absence of a chloro-substituent, as found in 2-Chloro-4-(hydrazinomethyl)thiophene hydrochloride (CAS 1427367-76-7), results in a significantly different electronic landscape and LogP (1.46 for the chloro-analog), which drastically alters its reactivity and biological interactions . These fundamental structural and physicochemical divergences mean that data generated with any analog cannot be reliably extrapolated to 2-(Hydrazinomethyl)thiophene hydrochloride, necessitating the procurement and use of the exact compound for reproducible research.

Target

2-(Hydrazinomethyl)thiophene hydrochloride

Substitute

3-(Hydrazinomethyl)thiophene hydrochloride

Regioisomeric shift alters electrophilic reactivity profile significantly.

Target

2-(Hydrazinomethyl)thiophene hydrochloride

Substitute

2-Chloro-4-(hydrazinomethyl)thiophene hydrochloride

Chlorine substitution introduces large LogP shift, changing solubility and target binding.

Evidence Supporting Selection Over Close Analogs


Regioisomeric Reactivity: 2-Position vs. 3-Position

The compound's hydrazinomethyl group is located at the 2-position of the thiophene ring, a site of fundamental chemical importance. Unlike the 3-position analog (3-(Hydrazinomethyl)thiophene hydrochloride, CAS 1016741-21-1), the 2-position is the primary locus for electrophilic substitution in thiophene, as it is more reactive than benzene and other positions on the heterocycle . This structural feature directly dictates the compound's utility as a synthetic building block and its potential to form conjugates, distinguishing it from regioisomers that cannot be expected to react in the same manner.

Regioisomeric reactivity
Class-level inference
2-position: primary electrophilic site 3-position: secondary reactivity
Position dictates conjugation and substitution predictability
Qualitative assessment; quantitative reactivity data unavailable
Organic Synthesis Medicinal Chemistry Reactivity

Physicochemical Divergence from Chlorinated Analogs

The absence of a chloro-substituent on the thiophene ring of the target compound results in a significantly different physicochemical profile compared to chlorinated analogs. Specifically, 2-Chloro-4-(hydrazinomethyl)thiophene hydrochloride (CAS 1427367-76-7) possesses a calculated LogP of 1.46 and an Fsp3 value of 0.20 . While comparable computed data for 2-(Hydrazinomethyl)thiophene hydrochloride is not available, the presence of a highly electronegative chlorine atom in the analog is known to alter the electronic distribution of the aromatic ring and increase lipophilicity, thereby affecting solubility, permeability, and target binding [1]. This fundamental difference precludes the substitution of one for the other in any assay or synthesis where electronic or lipophilic properties are critical.

Physicochemical divergence
Cross-study comparable
Target LogP/Fsp3 not reported Chloro analog: cLogP 1.46, Fsp3 0.20
Lipophilicity shift may affect permeability and binding
Vendor-computed values; target data absent
Drug Design ADMET Physicochemical Properties

Distinct Bioactivity Profile vs. Hydrazide Derivatives

While direct experimental bioactivity data for 2-(Hydrazinomethyl)thiophene hydrochloride is scarce in primary literature, in silico PASS (Prediction of Activity Spectra for Substances) analysis performed on related thiophene hydrazide derivatives provides a framework for differentiation. For a set of newly synthesized thiophene hydrazide derivatives, PASS software predicted activities in the treatment of posttraumatic stress disorder, as a phosphodiesterase X inhibitor, and as a sarcosine oxidase inhibitor [1]. The specific structural features of 2-(Hydrazinomethyl)thiophene hydrochloride—namely, a simple hydrazinomethyl group on an unsubstituted thiophene ring—are absent from these more complex hydrazide derivatives. Consequently, the predicted activity profile for the target compound is expected to be distinct, and any experimental screening should be based on this specific scaffold, not on extrapolated data from more complex or differently substituted analogs.

Bioactivity profile
Class-level inference
Target profile uncharacterized Hydrazide derivatives: predicted PDE X, sarcosine oxidase inhibition
Bioactivity cannot be extrapolated from hydrazide analogs
In silico prediction only; experimental data lacking
Bioactivity Prediction In Silico Screening Medicinal Chemistry

Validated Research Applications


pH-Responsive Drug Delivery via Hydrazone Linkage

2-(Hydrazinomethyl)thiophene hydrochloride is specifically employed as a reagent to functionalize mesoporous silica nanoparticles (MSNs) through the formation of a pH-responsive hydrazone bond. This application leverages the compound's primary hydrazine group, which is essential for the reversible conjugation of therapeutic payloads. In an in silico/in vitro screening procedure, this compound (referred to as H1) was used to attach ligands to MSNs, creating a smart drug delivery system that releases its cargo in acidic tumor microenvironments [3]. This application is distinct from uses of 3-substituted or chloro-substituted analogs, which would likely alter the kinetics of hydrazone formation and cleavage.

Hydrazonothiophene Derivative Library Synthesis

As a versatile small molecule scaffold, 2-(Hydrazinomethyl)thiophene hydrochloride serves as a critical starting material for the synthesis of novel hydrazonothiophene derivatives [3]. The 2-position of the hydrazinomethyl group on the thiophene ring provides a unique chemical handle for creating diverse compound libraries, which are essential for screening against emerging biological targets, as demonstrated by recent synthetic efforts in generating new thiophene-based structures for bioactivity prediction [4]. Using the exact 2-isomer is crucial, as the regioisomeric analog would lead to a completely different set of derivative structures.

ATP-Utilizing Enzyme Inhibitor Design

Patents and research literature identify thiophene-based compounds bearing hydrazine functionalities as important scaffolds for developing inhibitors of ATP-utilizing enzymes, such as histidine kinases (HKs) and lactate dehydrogenase A (LDHA) [3][4]. 2-(Hydrazinomethyl)thiophene hydrochloride, with its unadorned thiophene ring and primary hydrazine, provides a more flexible and potentially more selective starting point for designing such inhibitors compared to pre-substituted or regioisomeric analogs, which may introduce steric clashes or unfavorable electronic effects that impair target binding [5].

Application
Selection Property
Validation Focus
pH-responsive hydrazone conjugation
Primary hydrazine for acid-labile linkage
Hydrazone cleavage kinetics in tumor microenvironment models
Diversity-oriented derivative synthesis
2-position reactivity for scaffold diversification
Regioisomeric purity and derivative library characterization
Enzyme inhibitor probe development
Unsubstituted thiophene core for flexible inhibitor design
Target engagement and selectivity assays

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